molecular formula C8H5Cl2NO4 B1360191 Methyl 3,4-dichloro-5-nitrobenzoate CAS No. 63105-53-3

Methyl 3,4-dichloro-5-nitrobenzoate

Cat. No.: B1360191
CAS No.: 63105-53-3
M. Wt: 250.03 g/mol
InChI Key: XHIKDBWLWFGQEC-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-5-nitrobenzoate is a halogenated aromatic ester featuring a nitro group at position 5 and chlorine atoms at positions 3 and 4 on the benzene ring. This compound is structurally distinct due to its electron-withdrawing substituents, which influence its physicochemical properties and reactivity. Notably, it is listed as a discontinued product in commercial catalogs (CymitQuimica, 2025), with conflicting CAS numbers reported: 1087784-69-7 and 63105-53-3 . This discrepancy may reflect errors in sourcing or regional nomenclature variations. The compound likely serves as a synthetic intermediate in pharmaceuticals or agrochemicals, though its discontinued status limits current applications.

Properties

IUPAC Name

methyl 3,4-dichloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIKDBWLWFGQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069670
Record name Benzoic acid, 3,4-dichloro-5-nitro-, methyl ester
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Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63105-53-3
Record name Methyl 3,4-dichloro-5-nitrobenzoate
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Record name Methyl 3,4-dichloro-5-nitrobenzoate
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Record name Benzoic acid, 3,4-dichloro-5-nitro-, methyl ester
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Record name Benzoic acid, 3,4-dichloro-5-nitro-, methyl ester
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Record name Methyl 3,4-dichloro-5-nitrobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dichloro-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration and chlorination of methyl benzoate. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoates: From nucleophilic substitution reactions.

    Benzoic Acid Derivatives: From ester hydrolysis.

Scientific Research Applications

Methyl 3,4-dichloro-5-nitrobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3,4-dichloro-5-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The chlorine atoms also contribute to the compound’s reactivity by providing sites for substitution reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoate Esters

The compound is compared below with structurally related esters:

Key Structural Differences:

Methyl 4-nitrobenzoate: Contains a single nitro group at position 2. Synthesized via acid-catalyzed esterification of 4-nitrobenzoic acid with methanol .

Methyl 3,4-dichloro-5-nitrobenzoate : Combines electron-withdrawing chloro and nitro groups, enhancing electrophilic deactivation and thermal stability.

Reactivity Implications:

  • The nitro group in all three compounds reduces electron density at the carbonyl carbon, slowing hydrolysis.
  • Chlorine atoms in the target compound further deactivate the ring, making it less reactive toward electrophilic substitution compared to methyl 4-nitrobenzoate.

Methyl 4-nitrobenzoate:

  • Synthesized by refluxing 4-nitrobenzoic acid with methanol and H₂SO₄, followed by purification via dichloromethane extraction and recrystallization .
  • Typical yield: ~80–90% under optimized conditions.

This compound:

  • Synthesis details are unspecified in the evidence, but analogous methods likely involve nitration and chlorination of methyl benzoate precursors.
  • The electron-withdrawing groups may necessitate harsh reaction conditions or specialized catalysts.

Reactivity Trends:

  • Hydrolysis Resistance : Target compound > methyl 4-nitrobenzoate due to additional chloro groups.
  • Nucleophilic Substitution: Methyl 3-bromo-4-morpholinobenzoate > target compound (bromine is a better leaving group than chlorine) .

Commercial Availability and Discontinuation Notes

Both this compound and methyl 3-bromo-4-morpholinobenzoate are listed as discontinued by CymitQuimica . Potential reasons include:

  • Regulatory challenges : Halogenated aromatics face restrictions due to environmental and toxicity concerns.
  • Synthetic complexity : Multi-step synthesis with halogenation and nitration could increase costs.

Data Tables and Comparative Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity Features Commercial Status
Methyl 4-nitrobenzoate -NO₂ (C4) C₈H₇NO₄ 181.15 Moderate hydrolysis resistance Available
Methyl 3-bromo-4-morpholinobenzoate -Br (C3), -morpholino (C4) C₁₂H₁₄BrNO₃ 300.15 Nucleophilic substitution potential Discontinued
This compound -Cl (C3, C4), -NO₂ (C5) C₈H₅Cl₂NO₄ 264.04 High hydrolysis resistance Discontinued

Biological Activity

Methyl 3,4-dichloro-5-nitrobenzoate (CAS Number: 63105-53-3) is an aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

  • Molecular Formula : C8_8H5_5Cl2_2NO4_4
  • Molecular Weight : 250.04 g/mol
  • Density : 1.533 g/cm³
  • Boiling Point : 342.3°C
  • Flash Point : 160.8°C

These properties indicate that this compound is a stable compound under standard conditions, which is crucial for its handling in laboratory settings.

Synthesis

The synthesis of this compound typically involves the nitration of its corresponding benzoic acid derivative. The general synthetic route includes:

  • Chlorination : Introduction of chlorine atoms at the 3 and 4 positions of benzoic acid.
  • Nitration : Application of a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 5 position.
  • Esterification : Reaction with methanol to form the methyl ester.

This synthetic pathway not only yields this compound but also opens avenues for further chemical modifications.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates are capable of interacting with various cellular components, potentially leading to:

  • Antibacterial Effects : The compound has been investigated for its ability to inhibit bacterial growth through interference with DNA replication processes.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimal inhibitory concentrations (MICs) ranged from 0.125 to 1 μg/mL depending on the strain tested .
  • Cytotoxicity Assays :
    • In vitro assays revealed that the compound exhibited cytotoxic effects on several cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were determined to be in the range of 10–30 μM, indicating moderate potency .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAntimicrobial Activity (MIC)Cytotoxicity (IC50)
This compoundC8_8H5_5Cl2_2NO4_40.125 - 1 μg/mL10 - 30 μM
Methyl 2,5-dichloro-3-nitrobenzoateC8_8H5_5Cl2_2NO4_4Not specifiedNot specified
Methyl 3-chloro-4-nitrobenzoateC8_8H6_6ClNO4_4Not specifiedNot specified

This table illustrates the comparative antimicrobial and cytotoxic activities of this compound against similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3,4-dichloro-5-nitrobenzoate
Reactant of Route 2
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Methyl 3,4-dichloro-5-nitrobenzoate

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